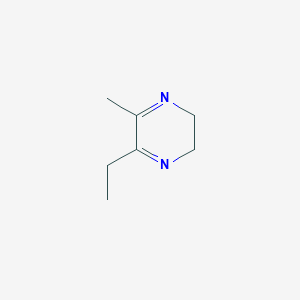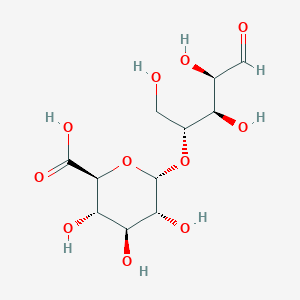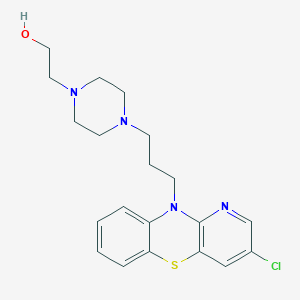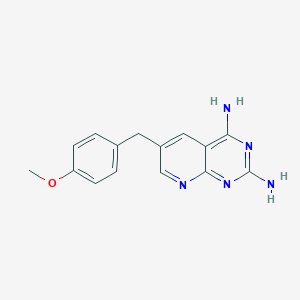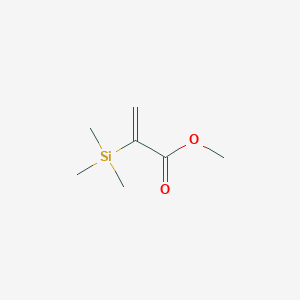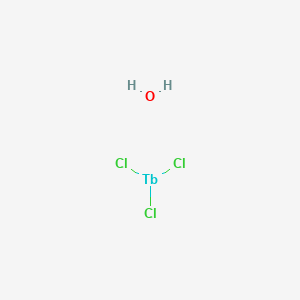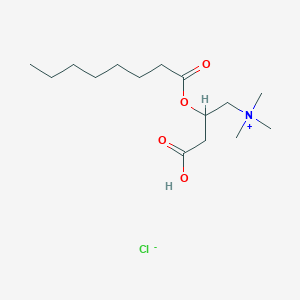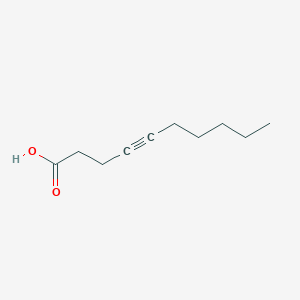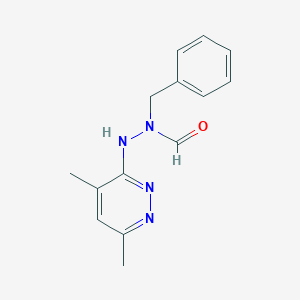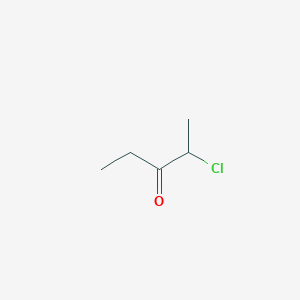
2-Chloropentan-3-one
描述
2-Chloropentan-3-one is an organic compound with the molecular formula C5H9ClO. It is a chlorinated ketone, specifically a chlorinated derivative of pentan-3-one. This compound is characterized by the presence of a chlorine atom attached to the second carbon of the pentan-3-one structure. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloropentan-3-one can be synthesized through the chlorination of pentan-3-one. One common method involves the use of sulfuryl chloride as the chlorinating agent. The reaction is typically carried out in an organic solvent such as carbon tetrachloride. The process involves heating pentan-3-one with sulfuryl chloride at a controlled temperature, followed by purification through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Chloropentan-3-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted ketones.
Reduction: The carbonyl group in this compound can be reduced to form the corresponding alcohol, 2-chloropentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ketones, such as 2-hydroxypentan-3-one or 2-aminopentan-3-one.
Reduction: 2-Chloropentanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学研究应用
2-Chloropentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-chloropentan-3-one depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new chemical bond. In reduction reactions, the carbonyl group is reduced to an alcohol, while in oxidation reactions, the compound is converted to a more oxidized state.
相似化合物的比较
2-Chloropentan-3-one can be compared with other chlorinated ketones, such as:
2-Chlorobutan-3-one: Similar structure but with one less carbon atom.
2-Chlorohexan-3-one: Similar structure but with one more carbon atom.
3-Chloropentan-2-one: Chlorine atom attached to a different carbon position.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of reactions it can undergo.
属性
IUPAC Name |
2-chloropentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCRJWMADDBQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455276 | |
| Record name | 2-chloropentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17042-21-6 | |
| Record name | 2-chloropentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions 2-Chloropentan-3-one undergoes?
A1: this compound serves as a reactive intermediate in various organic syntheses. For example, it can engage in [4+3] cycloaddition reactions. Specifically, it reacts with furan in the presence of triethylamine to yield 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. [] Additionally, this compound participates in reactions with aromatic compounds, like phenol and its ethers, as explored in studies investigating the reactivity of α-halogeno-ketones. []
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts don't explicitly detail spectroscopic data, we can deduce the following:
Q3: Are there any studies on the impact of substituents on the reactivity of compounds similar to this compound?
A3: Yes, research on aliphatic ketones, including halogenated derivatives, has explored the influence of substituents on their reactivity. For instance, a study examining the rates of ionization and enolization of various ketones, investigated the effects of substituents on reaction rates and equilibrium constants. [] While the specific study doesn't directly involve this compound, it sheds light on the general principles governing the reactivity of similar compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


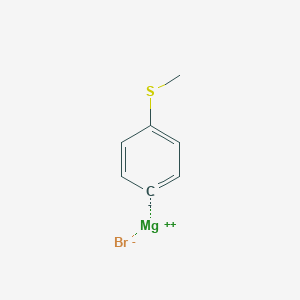
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
